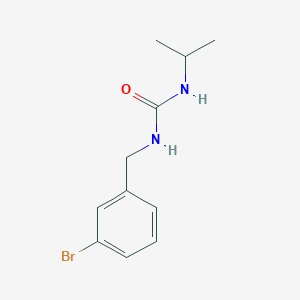![molecular formula C12H17F2NO B1444893 {[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine CAS No. 1183369-50-7](/img/structure/B1444893.png)
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine
説明
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine, also known as FPEA, is a chemical compound that belongs to the class of substituted phenethylamines. It has a molecular weight of 215.24 .
Molecular Structure Analysis
The molecular formula of this compound is C12H17F2NO. The InChI code is 1S/C11H15F2NO/c1-2-7-14-8-9-3-5-10(6-4-9)15-11(12)13/h3-6,11,14H,2,7-8H2,1H3 .Physical And Chemical Properties Analysis
The compound is stored at temperatures between 28°C .科学的研究の応用
Heterocyclic Compound Synthesis
One area of research focuses on the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. The unique reactivity of certain scaffolds, such as dicyanomethylene-3-methyl-l-phenyl-2-pyrazoline-5-ones, provides a pathway for the creation of various heterocyclic structures. These compounds serve as building blocks for synthesizing pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more, highlighting their significant role in chemical synthesis and application (Gomaa & Ali, 2020).
Environmental Science: PFAS Removal
In environmental science, research into amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources is prominent. These substances, known for their persistence and potential health risks, can be effectively removed using amine-containing sorbents. This research is critical for developing technologies to treat contaminated municipal water and wastewater, demonstrating the compound's utility in addressing environmental pollutants (Ateia et al., 2019).
Organic Light-Emitting Diodes (OLEDs)
The compound's relevance extends to the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Research on BODIPY-based materials, which share structural similarities with the given compound, showcases their potential as active materials in OLEDs. These materials offer a promising route for the design and development of new organic semiconductors, highlighting the compound's applicability in advancing OLED technology (Squeo & Pasini, 2020).
Synthetic Methodologies
Additionally, synthetic methodologies that facilitate the production of key intermediates for pharmaceuticals illustrate the compound's significance in drug synthesis. For instance, practical synthesis approaches for creating specific brominated and fluorinated biphenyls, which are pivotal in manufacturing anti-inflammatory and analgesic materials, underscore the importance of innovative synthetic routes in medicinal chemistry (Qiu et al., 2009).
Safety and Hazards
The safety information for {[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
N-[[4-(2,2-difluoroethoxy)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c1-2-7-15-8-10-3-5-11(6-4-10)16-9-12(13)14/h3-6,12,15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBIMXQRLPQQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






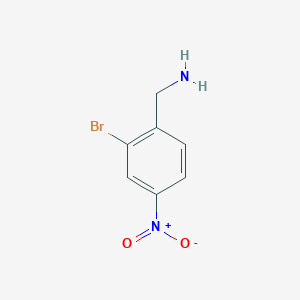
![{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine](/img/structure/B1444818.png)
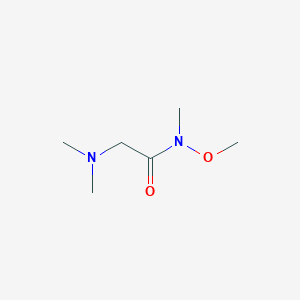
![6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one](/img/structure/B1444820.png)
![Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate](/img/structure/B1444822.png)
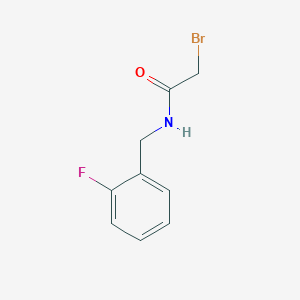
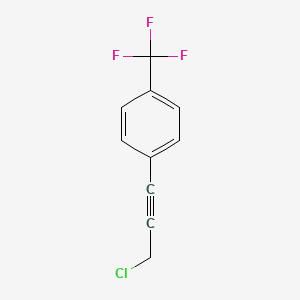
![2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol](/img/structure/B1444826.png)

